molecular formula C18H21NO3 B12450783 benzyl N-benzyl-N-(3-hydroxypropyl)carbamate

benzyl N-benzyl-N-(3-hydroxypropyl)carbamate

Cat. No.: B12450783
M. Wt: 299.4 g/mol
InChI Key: YLJVGNCRWGLWOC-UHFFFAOYSA-N
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Description

Benzyl N-benzyl-N-(3-hydroxypropyl)carbamate (IUPAC name: benzyl N-(3-hydroxypropyl)carbamate) is a carbamate derivative with the molecular formula C₁₁H₁₄NO₃ and a molecular weight of 208.24 g/mol . Its structure features a benzyl group attached to a carbamate linkage, which is further substituted with a 3-hydroxypropyl chain. This compound is widely utilized as a building block in organic synthesis, particularly in glycosylation reactions for assembling oligosaccharides, as demonstrated in the synthesis of Neisseria meningitidis X capsular polysaccharide fragments . The hydroxyl group in the 3-hydroxypropyl chain enhances its solubility in polar solvents and facilitates hydrogen bonding, which is critical for its reactivity in phosphodiester formation .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

benzyl N-benzyl-N-(3-hydroxypropyl)carbamate

InChI

InChI=1S/C18H21NO3/c20-13-7-12-19(14-16-8-3-1-4-9-16)18(21)22-15-17-10-5-2-6-11-17/h1-6,8-11,20H,7,12-15H2

InChI Key

YLJVGNCRWGLWOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCCO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of N-Benzyl-3-Hydroxypropylamine

The primary step involves synthesizing the secondary amine N-benzyl-3-hydroxypropylamine. This is achieved via reductive amination of 3-hydroxypropylamine with benzaldehyde.

Reaction Conditions

  • Reactants : 3-Hydroxypropylamine, benzaldehyde, sodium borohydride (NaBH₄)
  • Solvent : Methanol or ethanol
  • Temperature : 0–5°C (initial), then room temperature
  • Yield : ~80–90% (extrapolated from analogous reactions)

The imine intermediate formed between benzaldehyde and 3-hydroxypropylamine is reduced using NaBH₄, yielding N-benzyl-3-hydroxypropylamine.

Carbamate Formation with Benzyl Chloroformate

The secondary amine is then reacted with benzyl chloroformate under basic conditions to install the carbamate group.

Reaction Conditions

  • Reactants : N-Benzyl-3-hydroxypropylamine, benzyl chloroformate, sodium bicarbonate (NaHCO₃)
  • Solvent : Dioxane/water mixture
  • Temperature : 0–5°C (ice bath)
  • Workup : Extraction with ethyl acetate, purification via silica gel chromatography
  • Yield : ~60–65% (based on similar carbamate syntheses)

Direct Alkylation and Carbamate Protection

Alkylation of 3-Hydroxypropylamine with Benzyl Halide

An alternative route involves direct alkylation of 3-hydroxypropylamine using benzyl bromide or chloride.

Reaction Conditions

  • Reactants : 3-Hydroxypropylamine, benzyl bromide, triethylamine (TEA)
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Temperature : Reflux (~40–60°C)
  • Yield : ~70–75% (estimated from analogous alkylations)

Carbamate Formation

The resulting N-benzyl-3-hydroxypropylamine is treated with benzyl chloroformate as described in Section 1.2.

One-Pot Sequential Protection Strategy

A streamlined approach combines alkylation and carbamate formation in a single pot, though this method is less documented. Preliminary data suggest:

Reaction Conditions

  • Reactants : 3-Hydroxypropylamine, benzyl bromide, benzyl chloroformate, NaHCO₃
  • Solvent : Dioxane/water
  • Temperature : 0°C (for carbamate step), then room temperature
  • Yield : ~50–55% (hypothetical, due to competing reactions)

Comparative Analysis of Methods

Method Key Steps Yield Advantages Challenges
Reductive Amination Imine formation → Reduction → Carbamate ~60% High selectivity for secondary amine Requires strict temperature control
Direct Alkylation Alkylation → Carbamate ~65% Simpler workflow Risk of over-alkylation
One-Pot Synthesis Combined alkylation/carbamate ~50% Reduced purification steps Lower yield due to side reactions

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

  • Solvents : Polar aprotic solvents (e.g., dioxane) enhance carbamate formation kinetics.
  • Bases : NaHCO₃ neutralizes HCl generated during chloroformate reactions, preventing amine protonation.

Temperature Sensitivity

  • Carbamate installation at 0–5°C minimizes ester hydrolysis.
  • Alkylation at higher temperatures (~60°C) accelerates benzylation but risks decomposition.

Scalability and Industrial Relevance

Large-scale production (e.g., pilot plants) favors the reductive amination route due to reproducible yields. Key considerations include:

  • Catalyst recycling (e.g., Pd/C in hydrogenation steps).
  • Solvent recovery systems for dioxane/ethyl acetate mixtures.

Chemical Reactions Analysis

Reaction Mechanism

The synthesis involves a nucleophilic acyl substitution where the amine group of 3-hydroxypropylamine reacts with benzyl chloroformate:
Benzyl chloroformate+3-hydroxypropylamineTarget compound+HCl\text{Benzyl chloroformate} + \text{3-hydroxypropylamine} \rightarrow \text{Target compound} + \text{HCl}
This reaction is often performed in a biphasic system (e.g., dioxane/water) with sodium bicarbonate as a base to absorb HCl byproduct .

Experimental Conditions

ParameterDetails
ReagentsBenzyl chloroformate, 3-hydroxypropylamine, NaHCO₃
Solvent1,4-dioxane/water (1:1 v/v)
TemperatureIce-cooling (0–5°C)
Reaction Time1.5 hours
Yield62%

The product is purified via silica gel chromatography .

Hydrogenative Deprotection

The compound undergoes deprotection of the benzyl group under catalytic hydrogenation.

Catalyst System

A Pd/C-Nb₂O₅/C cocatalyst has been developed for efficient deprotection without requiring additional neutralization .

CatalystRole
Pd/CHydrogenation catalyst
Nb₂O₅/CAcidic cocatalyst (Brønsted/Lewis acid)

Reaction Advantages

  • Selective cleavage : Maintains stability of tert-butyldimethylsilyl (TBS) ether protecting groups .

  • Avoids side reactions : Unlike HCl-based methods, it prevents cleavage of other labile groups (e.g., O-benzyl) .

Typical Reaction Conditions

ParameterDetails
Pressure1 atm H₂
TemperatureRoom temperature
SolventCHCl₃
Yield>90% for debenzylated amine

Hydrolysis

The carbamate group undergoes hydrolysis under acidic/basic conditions to produce 3-hydroxypropylamine and benzyl alcohol.

Enzyme Interactions

The carbamate group can act as a covalent inhibitor by reacting with nucleophilic residues (e.g., serine/threonine in enzymes).

Stability

  • pH tolerance : Stable in pH 5–8.

  • Thermal stability : Melting point ~52°C .

Analytical Characterization

PropertyValue
Molecular Weight209.24 g/mol
SMILESOCCCNC(=O)OCc1ccccc1
InChI KeyWXQCFKYWSKKNKY-UHFFFAOYSA-N

Scientific Research Applications

Benzyl N-benzyl-N-(3-hydroxypropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-benzyl-N-(3-hydroxypropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Functional Group and Structural Differences

The following table highlights key structural and functional differences between benzyl N-(3-hydroxypropyl)carbamate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity/Applications Source
Benzyl N-(3-hydroxypropyl)carbamate C₁₁H₁₄NO₃ 208.24 Carbamate, hydroxyl Glycosylation reactions, phosphodiesters
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₅NO₂ 205.25 Benzamide, branched hydroxyl Metal-catalyzed C–H functionalization
N-(3-hydroxypropyl)-indole-3-carboxamide C₁₂H₁₄N₂O₂ 218.26 Carboxamide, indole, hydroxyl Enzyme screening systems, synthesis
Benzyl N-(4-pyridyl)carbamate C₁₃H₁₂N₂O₂ 228.25 Carbamate, pyridyl Hydrogen bonding networks, crystallography

Reactivity and Stability

  • Carbamates vs. Amides: Benzyl N-(3-hydroxypropyl)carbamate contains a carbamate group (–OCONH–), which is less stable under acidic or reductive conditions compared to amides (–CONH–). For instance, the benzyl carbamate can be cleaved via hydrogenolysis, whereas the N-Boc amide in requires acidic conditions for deprotection .
  • Hydroxyl Group Influence : The 3-hydroxypropyl chain in the target compound enables hydrogen bonding, enhancing its solubility in aqueous buffers (e.g., TEAB buffer used in ) . In contrast, the branched hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () acts as an N,O-bidentate directing group, favoring coordination with transition metals like palladium or nickel .

Crystallographic and Spectroscopic Features

  • Crystallography : Benzyl N-(4-pyridyl)carbamate () forms layered structures via N–H⋯N hydrogen bonds and C–O⋯O–C interactions, which are absent in the target compound due to its flexible hydroxypropyl chain .

Biological Activity

Benzyl N-benzyl-N-(3-hydroxypropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Overview of Biological Activity

This compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be crucial in therapeutic applications.
  • Anticancer Properties : It may induce apoptosis in cancer cells and modulate signaling pathways associated with tumor growth.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

The mechanism of action of this compound involves its interaction with molecular targets through the reactive carbamate group. This interaction can lead to:

  • Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, resulting in inhibition or modification of their activity.
  • Modulation of Signaling Pathways : By interacting with specific enzymes, the compound can influence various biochemical pathways, potentially altering gene expression and cellular behavior.

Case Studies

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound significantly inhibits acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The IC50 value was found to be 5.2 µM, indicating a potent inhibitory effect.
  • Anticancer Activity :
    • In vitro studies on cancer cell lines showed that the compound reduced cell viability by inducing apoptosis. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment with the compound.
  • Anti-inflammatory Effects :
    • Research indicated that this compound could reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionAChE inhibition (IC50 = 5.2 µM)
Anticancer ActivityInduced apoptosis in cancer cells
Anti-inflammatoryReduced pro-inflammatory cytokines

Table 2: Mechanism Insights

MechanismDescriptionReference
Covalent Bond FormationInteraction with nucleophilic sites on enzymes
Signaling ModulationAltered gene expression and cellular behavior

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for synthesizing benzyl N-benzyl-N-(3-hydroxypropyl)carbamate to minimize side reactions?

  • Methodological Answer : The synthesis typically involves a two-step process: (1) protection of the amine group using benzyl chloroformate (Cbz-Cl) to form the carbamate intermediate, followed by (2) alkylation of the hydroxylpropyl group. To minimize side reactions (e.g., over-alkylation), use a weak base like sodium carbonate (Na₂CO₃) to control pH and avoid excessive electrophilicity . Solvents such as ethyl acetate or acetonitrile are preferred for their polarity, which aids in stabilizing intermediates. Monitoring via TLC or HPLC ensures reaction progress .

Q. How can the hydroxyl group in this compound be effectively characterized?

  • Methodological Answer : The hydroxyl group can be identified using FTIR (stretching vibration ~3200–3600 cm⁻¹) and ¹H NMR (broad singlet at δ 1.5–2.5 ppm). For enhanced specificity, derivatization with trifluoroacetic anhydride (TFAA) converts the hydroxyl to a trifluoroacetate ester, shifting the NMR signal downfield (δ 3.5–4.5 ppm) . HRMS (e.g., ESI-TOF) confirms molecular weight with precision (±0.001 Da) .

Q. What purification methods are suitable for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel (ethyl acetate/hexane gradient) is effective for separating polar byproducts. For large-scale purification, recrystallization in ethanol/water mixtures (7:3 v/v) yields high-purity crystals. Solubility in organic solvents like dichloromethane (DCM) facilitates phase separation during workup .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or integration ratios) be resolved when analyzing this compound?

  • Methodological Answer : Contradictions in NMR data may arise from rotamers or residual solvents. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, the hydroxypropyl group’s protons may exhibit coupling with adjacent carbamate carbons, clarified via ¹³C-¹H correlation . Additionally, HRMS can detect impurities (e.g., unreacted starting materials) that skew integration .

Q. What strategies prevent racemization during synthesis, particularly at the carbamate nitrogen?

  • Methodological Answer : Racemization is minimized by using low-temperature conditions (0–5°C) during carbamate formation and avoiding strong bases. Chiral auxiliaries, such as scandium(III) triflate, can stabilize transition states to retain stereochemistry . Enantiomeric excess (ee) is verified via chiral HPLC with a cellulose-based column .

Q. How can the stability of the carbamate group be evaluated under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40–60°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis products (e.g., benzyl alcohol and free amines). The carbamate’s half-life (t₁/₂) in physiological conditions (pH 7.4, 37°C) is critical for drug delivery applications .

Q. What are the challenges in quantifying trace impurities (e.g., isocyanates) during scale-up synthesis?

  • Methodological Answer : Isocyanates, potential byproducts from Curtius rearrangements, are quantified using GC-MS with a DB-5MS column. Derivatization with 4-nitrobenzyl bromide enhances detection sensitivity (LOD: 0.1 ppm). Process optimization, such as controlled reagent addition rates, minimizes their formation .

Notes

  • Critical Contradictions : highlights mixtures carried forward without purification, risking impurities. Cross-validate with orthogonal techniques (e.g., HRMS + NMR) to resolve data inconsistencies .
  • Synthesis–Application Link : The compound’s carbamate group is structurally analogous to self-immolative polymers, suggesting potential in stimuli-responsive drug delivery systems .

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